![molecular formula C14H15ClFNO B2936159 1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride CAS No. 2309466-26-8](/img/structure/B2936159.png)
1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride
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Overview
Description
The compound “1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride” seems to be a complex organic compound. It likely contains a fluorophenyl group, a phenoxy group, and an ethanamine group . Fluorophenyl compounds are widely used in the industrial production of several drugs .
Synthesis Analysis
The synthesis of similar fluorinated compounds often involves multi-step reactions. For example, the synthesis of a fluorinated pyrazole was performed via a two-step reaction involving a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of similar fluorinated compounds can be determined using various spectroscopic techniques, including FT-IR, UV–visible, 1H NMR, HRMS . Single-crystal X-ray diffraction technique is also used to elucidate the molecular structure .Chemical Reactions Analysis
The chemical reactions of similar fluorinated compounds can be analyzed using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR .Physical And Chemical Properties Analysis
The physical and chemical properties of similar fluorinated compounds can be analyzed using various techniques. For example, the molecular geometry, vibrational frequencies (FT-IR) of a similar compound were calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Mechanism of Action
While the specific mechanism of action for “1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride” is not available, similar compounds have been studied for their binding affinity to various receptors. For example, a synthesized fluorinated pyrazole showed close binding affinity to the human estrogen alpha receptor (ERα) .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorophenyl)-2-phenoxyethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13;/h1-9,14H,10,16H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCGCMSLVXBAGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(C2=CC=C(C=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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